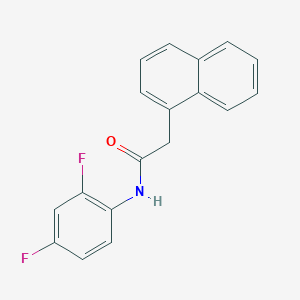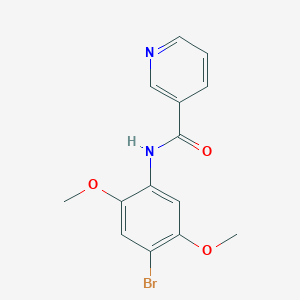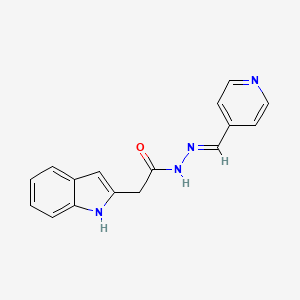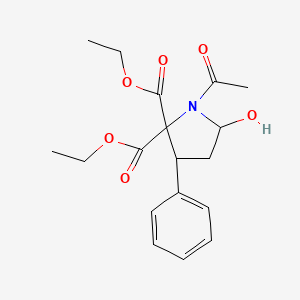
N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide derivatives is typically achieved through a series of chemical reactions starting from basic nicotinamide structures. For instance, a study outlined the synthesis of nicotinamide derivatives aiming at anticancer properties by inhibiting tubulin polymerization (Kamal et al., 2014). While this study doesn't directly mention this compound, it provides insight into the general methodology for synthesizing complex nicotinamide derivatives.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its 1,4-benzodioxin ring fused with a nicotinamide moiety. This structure is crucial for its interaction with biological targets and its physical and chemical properties. The specific interactions and binding orientations of similar compounds with their targets can be elucidated through crystallography and molecular docking studies, such as those conducted by Peng et al. (2011), which explored the substrate recognition mechanisms in human nicotinamide N-methyltransferase (Peng et al., 2011).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions, primarily based on their functional groups. These reactions include condensation, hydrolysis, and redox reactions. The benzodioxin ring offers additional reactivity options, such as electrophilic aromatic substitution. For example, the synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as potential anti-diabetic agents provides insights into the chemical versatility and reactivity of such structures (Abbasi et al., 2023).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of the benzodioxin ring and the nicotinamide moiety affects its interactions with solvents and its phase behavior. These properties are critical for the compound's application in drug formulation and material science.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity, and stability, are pivotal for understanding the behavior of this compound in various environments. Studies on nicotinamide derivatives, such as those exploring their roles as enzyme inhibitors or their interaction with metal ions, shed light on the chemical behavior of these compounds. For instance, the structural and energetic analysis of molecular assemblies in nicotinamide cocrystals highlights the compound's ability to engage in hydrogen bonding and π-π interactions, influencing its chemical stability and reactivity (Jarzembska et al., 2017).
Applications De Recherche Scientifique
Neuroprotection
- Neuronal Cell Damage Protection: N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide, as exemplified by YM-244769, has been identified as a potent inhibitor of the Na+/Ca2+ exchange (NCX), particularly targeting NCX3. This inhibition is closely linked to protection against hypoxia/reoxygenation-induced neuronal cell damage, indicating potential neuroprotective applications (Iwamoto & Kita, 2006).
Synthetic and Analytical Chemistry
- NMR Hyperpolarization and Synthesis: The compound has been used in the synthesis of nicotinamide-1-15N, showing potential for applications in ultrafast NMR hyperpolarization. This process significantly enhances detection sensitivity and could be vital for probing metabolic processes in vivo (Shchepin et al., 2016).
Oncology
- Chemoprevention and Anti-Leukemic Effects: Studies indicate the potential use of nicotinamide derivatives in chemoprevention of lung carcinogenesis and in enhancing the effectiveness of certain chemotherapeutics in leukemia treatment (Galbraith et al., 2019); (Berger et al., 1982).
Stem Cell Research
- Stem Cell Survival and Differentiation: Nicotinamide has shown promising results in enhancing cell survival and differentiation in human pluripotent stem cells, suggesting potential applications in stem cell research and therapy (Meng et al., 2018).
Dermatology
- Skin Disease Treatment: The compound has been reviewed for its role in treating various skin diseases, including acne vulgaris and other dermatological conditions, indicating its broad applicability in dermatology (Forbat et al., 2017).
Metabolic Research
- Influence on Cellular Metabolism: Nicotinamide's role in cellular energy metabolism and its impact on oxidative stress and cellular pathways makes it a crucial element in studies related to metabolism and associated disorders (Maiese et al., 2009).
Pharmacology
- Pharmacological Properties: Systematic analysis of the experimental and clinical pharmacology of nicotinamide elucidates its molecular mechanisms, indicating its potential in treating atherosclerosis and related conditions (Gromova & Torshin, 2023).
Orientations Futures
The future research directions could involve further exploration of the antibacterial potential of this compound, given the promising results shown by similar compounds . Additionally, the compound’s potential for other biological activities, given the known properties of sulfonamides and benzodioxane derivatives, could also be explored .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(10-2-1-5-15-9-10)16-11-3-4-12-13(8-11)19-7-6-18-12/h1-5,8-9H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFGRFDAZPIPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)
![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)
![2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)
![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)


![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5601955.png)
